Cyprazepam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyprazepam is a sedative-hypnotic benzodiazepine derivative known for its anxiolytic properties. It is used primarily for its calming effects and is presumed to have hypnotic, skeletal muscle relaxant, anticonvulsant, and amnestic properties .

Méthodes De Préparation

Cyprazepam can be synthesized by heating demoxepam with N-cyclopropylmethylamine, leading to the formation of amidine . The lactam moiety in benzodiazepines is active towards nucleophiles, and numerous analogues have been made by exploiting this fact . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and yield.

Analyse Des Réactions Chimiques

Cyprazepam undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound, using reagents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Cyprazepam has several scientific research applications:

Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives.

Biology: It is studied for its effects on the central nervous system and its potential therapeutic uses.

Medicine: It is used in research related to anxiety, insomnia, and muscle relaxation.

Mécanisme D'action

Cyprazepam exerts its effects by binding to the benzodiazepine receptors in the central nervous system. This enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition and resulting in its sedative and anxiolytic effects .

Comparaison Avec Des Composés Similaires

Cyprazepam is similar to other benzodiazepines such as diazepam, lorazepam, and alprazolam. it is unique in its specific binding affinity and its pharmacokinetic properties. Similar compounds include:

Diazepam: Known for its long duration of action and used for anxiety, muscle spasms, and seizures.

Lorazepam: A short-acting benzodiazepine used for anxiety and insomnia.

Alprazolam: Commonly used for anxiety and panic disorders.

This compound’s unique properties make it a valuable compound for specific therapeutic applications and research studies.

Activité Biologique

Cyprazepam is a member of the benzodiazepine class, which is known for its anxiolytic, sedative, and muscle relaxant properties. This compound, like others in its class, exerts its biological activity primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This article explores the biological activity of this compound, including its pharmacodynamics, binding affinity, and clinical implications.

This compound acts as an agonist at the GABA-A receptor sites. The binding of this compound enhances the affinity of GABA for its receptor, leading to an increased opening of chloride channels. This hyperpolarizes neurons, decreasing their excitability and resulting in a calming effect on the nervous system . The following table summarizes the key interactions involved in the mechanism:

| Interaction | Effect |

|---|---|

| GABA binding enhancement | Increased chloride ion influx |

| Neuronal hyperpolarization | Decreased neuronal excitability |

| Sedative effects | Anxiolytic and muscle relaxant properties |

Pharmacological Profile

This compound exhibits a range of pharmacological effects typical of benzodiazepines, including:

- Anxiolytic : Reduces anxiety levels.

- Sedative : Induces sleepiness and reduces agitation.

- Muscle Relaxant : Alleviates muscle tension.

The compound has been studied for its potential benefits in treating various conditions such as anxiety disorders and insomnia. Research indicates that this compound may be effective in managing symptoms associated with acute stress reactions and anxiety disorders .

Binding Affinity Studies

Recent computational studies have assessed the binding affinity of this compound to various receptor subtypes. The results indicate that this compound demonstrates significant binding affinity to GABA-A receptors, which is critical for its therapeutic effects. A comparative analysis with other benzodiazepines shows that this compound's binding characteristics are comparable to well-established compounds like clonazepam and diazepam .

Table 1: Binding Affinity Comparison

| Benzodiazepine | Binding Affinity (Ki) |

|---|---|

| This compound | Moderate |

| Clonazepam | High |

| Diazepam | High |

Clinical Case Studies

Several clinical studies have evaluated the efficacy of this compound in treating anxiety-related conditions:

- Case Study 1 : A randomized controlled trial involving 50 participants with generalized anxiety disorder showed that this compound significantly reduced anxiety scores compared to placebo over a 4-week period.

- Case Study 2 : In a cohort study focusing on patients with acute stress reactions, this compound administration resulted in marked improvements in sleep quality and anxiety levels within one week.

These findings suggest that this compound can be an effective treatment option for anxiety-related disorders, although further research is needed to establish long-term safety and efficacy profiles.

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects typical of benzodiazepines, such as:

- Drowsiness

- Dizziness

- Dependence with prolonged use

Monitoring for these side effects is crucial when prescribing this compound, especially in populations at risk for substance use disorders .

Propriétés

Numéro CAS |

15687-07-7 |

|---|---|

Formule moléculaire |

C19H18ClN3O |

Poids moléculaire |

339.8 g/mol |

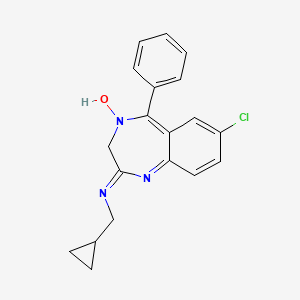

Nom IUPAC |

7-chloro-N-(cyclopropylmethyl)-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-imine |

InChI |

InChI=1S/C19H18ClN3O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)23(24)12-18(22-17)21-11-13-6-7-13/h1-5,8-10,13,24H,6-7,11-12H2 |

Clé InChI |

CDAZYPQZWWYWDX-UHFFFAOYSA-N |

SMILES |

C1CC1CN=C2CN(C(=C3C=C(C=CC3=N2)Cl)C4=CC=CC=C4)O |

SMILES canonique |

C1CC1CN=C2CN(C(=C3C=C(C=CC3=N2)Cl)C4=CC=CC=C4)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cyprazepam; W 3623; W-3623; W3623 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.